molecular formula C15H14O3 B8640596 m-Phenoxybenzyl acetate CAS No. 50789-44-1

m-Phenoxybenzyl acetate

Cat. No. B8640596
Key on ui cas rn: 50789-44-1
M. Wt: 242.27 g/mol
InChI Key: XPHQNMNGUGOWGU-UHFFFAOYSA-N
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Patent
US04709081

Procedure details

2.42 g. (0.01 mole) of 3-phenoxybenzyl acetate, 10 cm3. of methanol, 10 cm3. of water and 0.2 g. of acid ion exchange resin (Nafion H) are refluxed with stirring for nine hours. After cooling the reaction mixture is filtered off and evaporated. The residue is dissolved in 30 cm3. of methylene chloride, washed with 10 cm3. of 1N sodium hydroxide solution and 10 cm3. of water then evaporated. 1.8 g. of 3-phenoxybenzyl alcohol are obtained. nD20 : 1.593, yield 90%.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Nafion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:7]=1)(=O)C.CO>O>[O:12]([C:8]1[CH:7]=[C:6]([CH:11]=[CH:10][CH:9]=1)[CH2:5][OH:4])[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
C(C)(=O)OCC1=CC(=CC=C1)OC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Nafion
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for nine hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 30 cm3
WASH
Type
WASH
Details
of methylene chloride, washed with 10 cm3
CUSTOM
Type
CUSTOM
Details
of water then evaporated

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C=C(CO)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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